[(3,5-Difluorophenyl)methyl](propan-2-yl)amine
Overview
Description
“(3,5-Difluorophenyl)methylamine” is a chemical compound with the molecular formula C10H13F2N . It is a derivative of amine and contains a difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “(3,5-Difluorophenyl)methylamine” consists of a difluorophenyl group attached to a methyl group, which is further attached to a propan-2-yl group . The presence of the difluorophenyl group indicates that the compound contains fluorine atoms, which can significantly influence its chemical properties.Physical And Chemical Properties Analysis
“(3,5-Difluorophenyl)methylamine” has a molecular weight of 185.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
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- Application: Pyrrole is a biologically active scaffold possessing diverse activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds and are found in many natural products .
- Method: The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .
- Results: Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
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Phenoxy acetamide and its derivatives :
- Application: Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) are studied for their pharmacological activities .
- Method: Medicinal chemists design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
- Results: This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .
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2-(Pyridin-2-yl) pyrimidine derivatives :
- Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
- Method: To prepare libraries of novel heterocyclic compounds with potential biological activities .
- Results: The biological activities of these compounds were evaluated .
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAEDFGAXMUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Difluorophenyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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